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molecular formula C2HCl3O2 B1456354 Trichloro(2-~13~C)acetic acid CAS No. 32479-99-5

Trichloro(2-~13~C)acetic acid

Cat. No. B1456354
M. Wt: 164.38 g/mol
InChI Key: YNJBWRMUSHSURL-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[Cl:1][c:2]1[cH:3][c:4]([O:5][NH:6][C:7]([N:8]([CH3:9])[CH3:10])=[O:11])[cH:12][c:13]([Cl:15])[cH:14]1.[OH:16][C:17](=[O:18])[C:19]([Cl:20])([Cl:21])[Cl:22]>>[Cl:1][c:2]1[cH:3][c:4]([O:5][NH:6][C:7]([N:8]([CH3:9])[CH3:10])=[O:11])[cH:12][c:13]([Cl:15])[cH:14]1.[O:16]=[C:17]([OH:18])[C:19]([Cl:20])([Cl:21])[Cl:22]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOCC
Name
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
Name
Type
product
Smiles
O=C(O)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[Cl:1][c:2]1[cH:3][c:4]([O:5][NH:6][C:7]([N:8]([CH3:9])[CH3:10])=[O:11])[cH:12][c:13]([Cl:15])[cH:14]1.[OH:16][C:17](=[O:18])[C:19]([Cl:20])([Cl:21])[Cl:22]>>[Cl:1][c:2]1[cH:3][c:4]([O:5][NH:6][C:7]([N:8]([CH3:9])[CH3:10])=[O:11])[cH:12][c:13]([Cl:15])[cH:14]1.[O:16]=[C:17]([OH:18])[C:19]([Cl:20])([Cl:21])[Cl:22]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOCC
Name
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(Cl)(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
Name
Type
product
Smiles
O=C(O)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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